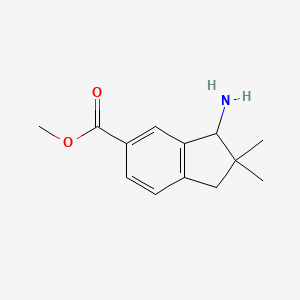

Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1h-indene-5-carboxylate

Description

Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic compound featuring a fused indene core with a methyl ester group at position 5, an amino group at position 3, and two methyl substituents at position 2.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 3-amino-2,2-dimethyl-1,3-dihydroindene-5-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-13(2)7-9-5-4-8(12(15)16-3)6-10(9)11(13)14/h4-6,11H,7,14H2,1-3H3 |

InChI Key |

XLIUGMGXATVBNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C1N)C=C(C=C2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate typically involves:

- Construction of the 2,3-dihydro-1H-indene core with 2,2-dimethyl substitution

- Introduction of the methyl ester group at the 5-position

- Installation of the amino group at the 3-position

These steps are achieved through a combination of reduction, functional group transformations, and catalytic coupling reactions.

Preparation of the 2,2-Dimethyl-2,3-dihydro-1H-indene Core

One of the key intermediates is (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol, prepared via reduction of the corresponding ester with diisobutylaluminum hydride (DIBAL) at low temperature (-78 °C), followed by aqueous workup and chromatographic purification. This step achieves a high yield (~95%) of the alcohol intermediate, which is crucial for further functionalization.

| Step | Reagent/Condition | Yield (%) | Notes |

|---|---|---|---|

| Ester reduction | DIBAL, DCM, -78 °C, 1 h | 95 | TLC monitored, purified by silica gel chromatography |

Functionalization at the 5-Position: Vinylation and Hydrocarboxylation

The alcohol intermediate undergoes copper-catalyzed oxidation with CuBr2, 2,2'-bipyridine, and TEMPO in acetonitrile to form 2,2-dimethyl-5-vinyl-2,3-dihydro-1H-indene. This vinyl derivative is then subjected to hydrocarboxylation using a palladium catalyst, tris(4-trifluoromethylphenyl)phosphine ligand, formic acid, and acetic anhydride in toluene at 80 °C for 48 hours to yield the corresponding 2-(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)propanoic acid.

| Step | Catalyst/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Vinylation | CuBr2, 2,2'-bipyridine, TEMPO, NMI, CH3CN | RT, overnight | Not stated | TLC monitored |

| Hydrocarboxylation | Pd catalyst, tris(4-trifluoromethylphenyl)phosphine, formic acid, Ac2O, toluene | 80 °C, 48 h | 72 | Acid isolated by acid-base extraction |

Introduction of the Amino Group at the 3-Position

The amino group at the 3-position is typically introduced by amination reactions involving the corresponding carboxamide or ester derivatives. For example, 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been synthesized via coupling of carboxylic acid intermediates with amines using peptide coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and bases like N,N-diisopropylethylamine (DIPEA) in dichloromethane or dimethylformamide.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amination | HATU, DIPEA, amine, CH2Cl2, RT, overnight | Variable | Coupling of acid with amine |

Alternative Methods and Functional Group Transformations

- Protection and deprotection strategies: Boc protection of amino groups using di-tert-butyl dicarbonate (Boc2O) and triethylamine (Et3N) has been utilized to facilitate selective alkylation steps.

- Alkylation: Alkylation of nitrogen atoms using sodium hydride (NaH) and alkyl halides (iodomethane, iodoethane, 1-iodopropane) in dimethylformamide (DMF) provides substituted derivatives with yields ranging from 50-80%.

- Palladium-catalyzed carbonylation and coupling reactions: Palladium acetate (Pd(OAc)2) catalyzes carbonylation reactions under CO atmosphere at elevated temperatures (100 °C) to introduce carboxamide functionalities.

Summary Table of Key Preparation Steps

Analysis of Preparation Methods

- Efficiency and Yield : The reduction of esters to alcohols using DIBAL is highly efficient with excellent yields (~95%). Subsequent vinylation and hydrocarboxylation steps provide moderate to good yields (up to 72%), indicating reliable scalability.

- Selectivity : The use of protecting groups and selective catalytic conditions ensures regioselective functionalization at desired positions on the indene ring.

- Catalysis : Transition metal catalysis, especially palladium-based, plays a crucial role in carbon-carbon and carbon-nitrogen bond formations, facilitating complex molecule assembly.

- Versatility : The synthetic routes allow for structural modifications, such as varying alkyl substituents on nitrogen, enabling the synthesis of derivatives for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated indene derivatives.

Scientific Research Applications

Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is a synthetic organic compound belonging to the indene family, which consists of a benzene ring fused to a cyclopentene ring. This compound has an amino group, two methyl groups, and a carboxylate ester group, making it a versatile molecule in organic synthesis and various scientific applications.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry It is employed as a building block in synthesizing complex organic molecules.

- Biology It is investigated for potential biological activities, including antiviral and anticancer properties.

- Medicine It is explored for its therapeutic potential in drug development.

- Industry It is utilized in producing polymers and other advanced materials.

This compound exhibits various biological activities:

- Anti-inflammatory activity

- Antitumor effects

- Antimicrobial properties

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Key Signaling Pathways The compound may interact with signaling pathways like NF-kB and Nrf2, which are crucial in inflammatory responses and cellular stress responses.

- Selective Receptor Binding It has been suggested that similar compounds can selectively bind to receptors involved in cancer progression and inflammation.

Case Studies

- Anti-inflammatory Effects A preclinical study evaluated the anti-inflammatory potential of a structurally related compound by measuring cytokine release in human whole blood and peripheral blood mononuclear cells (PBMCs). The results indicated significant inhibition of IL-2 and IL-8 release, supporting the anti-inflammatory hypothesis.

- Antitumor Activity In vivo studies using orthotopic mouse models demonstrated that specific

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The compound is compared to structurally related indene derivatives, focusing on substituents, stereochemistry, and functional groups. Key differences in properties and applications are highlighted.

Structural Analogues and Their Features

Table 1: Structural and Functional Comparison

Key Differences and Implications

Electronic Properties: The methyl ester at position 5 provides electron-withdrawing character, influencing reactivity in amide coupling reactions (e.g., in , where it forms part of a bioactive ENL degrader) . Substitution with a cyano group (as in the carbonitrile analog) enhances electron deficiency, making it suitable for charge-transfer applications in photovoltaic materials .

Solubility and Bioavailability: Hydrochloride salts of amino-indene derivatives (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations. The ethyl ester in may offer prolonged half-life compared to methyl esters.

Stereochemical Influence: Enantiomeric forms, such as (R)- and (S)-configured analogs, exhibit distinct biological activities. For example, (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is utilized in selective enzyme inhibitors .

Biological Activity

Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 1246509-66-9) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : methyl (S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

- Molecular Formula : C11H14ClNO2

- Molecular Weight : 227.69 g/mol

- Purity : 95%

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into the following areas:

- Anti-inflammatory Activity

- Antitumor Effects

- Antimicrobial Properties

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Key Signaling Pathways : The compound may interact with signaling pathways like NF-kB and Nrf2, which are crucial in inflammatory responses and cellular stress responses.

- Selective Receptor Binding : It has been suggested that similar compounds can selectively bind to receptors involved in cancer progression and inflammation.

Case Study 1: Anti-inflammatory Effects

A preclinical study evaluated the anti-inflammatory potential of a structurally related compound by measuring cytokine release in human whole blood and peripheral blood mononuclear cells (PBMCs). The results indicated significant inhibition of IL-2 and IL-8 release, supporting the anti-inflammatory hypothesis .

Case Study 2: Antitumor Activity

In vivo studies using orthotopic mouse models demonstrated that specific indene derivatives could effectively inhibit tumor growth by targeting DDR1 pathways. The compounds were administered orally and showed promising therapeutic effects alongside favorable pharmacokinetic profiles .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are reported for preparing Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate?

Methodological Answer: A rhodium-catalyzed [2+2+2] cycloaddition followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a key step in synthesizing dihydroindenecarboxylate derivatives. For example, Ethyl-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate was synthesized using [RhCl(nbd)]₂/AgSbF₆ under nitrogen, with DDQ oxidation and purification via silica chromatography . Similar protocols may apply to the methyl ester variant. Post-synthesis, DIBAL reduction can modify ester groups to alcohols for downstream applications.

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: X-ray crystallography using SHELXL software remains the gold standard for structural confirmation. For derivatives lacking crystallinity, high-resolution NMR (e.g., ¹H/¹³C, DEPT) and LC-MS are critical. For example, the methyl ester analog Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate was characterized via SMILES (COC1=CC2=C(CC(C2)C(=O)OC)C=C1) and InChIKey (CJKBZZXRBXKIOK-UHFFFAOYSA-N) . Polarimetry or chiral HPLC is recommended for enantiomeric resolution .

Q. What are the solubility and reactivity differences between methyl and ethyl ester analogs of dihydroindenecarboxylates?

Methodological Answer: Methyl esters generally exhibit lower solubility in polar solvents compared to ethyl esters due to reduced steric bulk. For instance, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate shows distinct reactivity in nucleophilic acyl substitutions compared to its ethyl counterpart, attributed to electronic effects of the ester group . Solubility can be enhanced via co-solvents (e.g., DMSO/water mixtures) or salt formation (e.g., hydrochloride salts) .

Advanced Research Questions

Q. How does stereochemistry at the 3-amino position influence biological activity?

Methodological Answer: Enantiomers like (R)- and (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride exhibit divergent binding affinities. For example, (R)-enantiomers of similar carboxamides demonstrated selective inhibition of DDR1 kinase (Kd = 5.9 nM), suppressing pancreatic cancer growth in vivo . Chiral resolution via preparative HPLC or asymmetric catalysis (e.g., chiral Rh complexes) is critical for structure-activity relationship (SAR) studies .

Q. How can regioisomeric mixtures during synthesis be resolved?

Methodological Answer: Regioisomers (e.g., ethyl 6- and 7-substituted derivatives) often form due to competing cyclization pathways. Techniques like column chromatography (silica/hexane-EtOAc gradients) or recrystallization in ethanol/water mixtures can separate isomers . Advanced methods include kinetic resolution using chiral auxiliaries or enzymatic catalysis .

Q. What in vivo models validate the therapeutic potential of derivatives?

Methodological Answer: Orthotopic pancreatic cancer models in mice have been used to evaluate carboxamide derivatives. Compound 7f (a related 2-aminoindene carboxamide) reduced tumor growth by 70% at 50 mg/kg via DDR1 inhibition . For pharmacokinetic studies, LC-MS/MS quantifies plasma concentrations, while PET imaging with ¹⁸F-labeled analogs tracks biodistribution.

Q. How do electron-withdrawing/donating substituents on the indene ring modulate reactivity?

Methodological Answer: Methoxy groups at position 5 (electron-donating) increase stability toward oxidation but reduce electrophilicity at the ester carbonyl. In contrast, chloro-substituted analogs (e.g., Methyl 5-chloro-1H-indene-2-carboxylate) exhibit enhanced reactivity in SNAr reactions . Computational modeling (DFT) predicts substituent effects on frontier molecular orbitals, guiding synthetic optimization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic conditions for dihydroindene synthesis?

Methodological Answer: While rhodium catalysts ([RhCl(nbd)]₂) are widely used , some studies report side reactions (e.g., over-oxidation to indenones). Contradictions arise from variations in solvent polarity (toluene vs. DCM) or additives (AgSbF₆ vs. NaBARF). Systematic optimization using design of experiments (DoE) or high-throughput screening is advised to identify robust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.